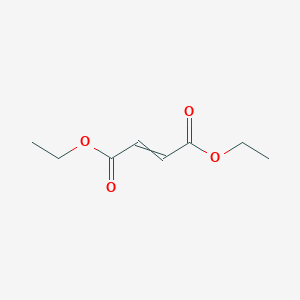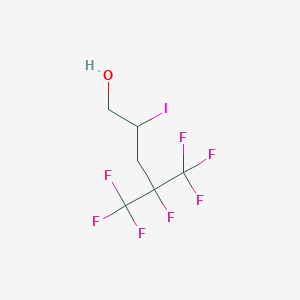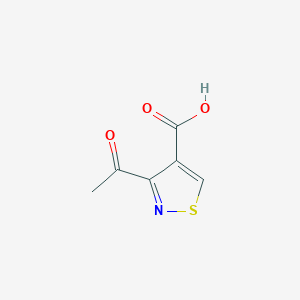
5beta-Cholane-3alpha,7beta,24-triol
Overview
Description
5beta-Cholane-3alpha,7beta,24-triol is a chemical compound with the molecular formula C24H42O3. It is a derivative of cholic acid and is often referred to as a cholic acid impurity. This compound is known for its role in the preparation of ursodeoxycholic acid scaffolds, which are used to generate novel and selective steroidal ligands for various pharmacological targets .
Mechanism of Action
Target of Action
It is used in the preparation of ursodeoxycholic acid scaffold , which is known to target the G protein-coupled bile acid receptor 1 (GP-BAR1) . GP-BAR1 is a promising pharmacology target for the treatment of steatohepatitis, type 2 diabetes, and obesity .
Mode of Action
Based on its use in the preparation of ursodeoxycholic acid scaffold , it can be inferred that it may interact with GP-BAR1. The interaction with GP-BAR1 could lead to changes in the receptor’s activity, potentially influencing metabolic processes related to steatohepatitis, type 2 diabetes, and obesity .
Biochemical Pathways
Given its use in the preparation of ursodeoxycholic acid scaffold , it may be involved in the regulation of bile acid signaling pathways through its interaction with GP-BAR1 . These pathways could have downstream effects on lipid metabolism, glucose homeostasis, and energy expenditure .
Pharmacokinetics
Its solubility in various solvents such as chloroform, dmso, ethanol, and methanol suggests that it may have good bioavailability.
Result of Action
Its use in the preparation of ursodeoxycholic acid scaffold suggests that it may contribute to the therapeutic effects of this compound, potentially including the regulation of lipid and glucose metabolism and the reduction of inflammation in the liver .
Action Environment
Its storage temperature under inert atmosphere suggests that it may be sensitive to oxygen and temperature changes.
Biochemical Analysis
Biochemical Properties
It is known to be involved in various biochemical reactions . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
It is believed to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5beta-Cholane-3alpha,7beta,24-triol typically involves the hydroxylation of cholic acid derivatives. The reaction conditions often include the use of specific catalysts and reagents to achieve the desired stereochemistry. For instance, the hydroxylation at the 7beta position can be achieved using selective oxidizing agents under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps such as crystallization and chromatography to isolate the desired compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
5beta-Cholane-3alpha,7beta,24-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the hydroxyl groups, leading to different stereoisomers.
Substitution: The hydroxyl groups can be substituted with other functional groups to create new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of this compound. These derivatives have different pharmacological properties and applications .
Scientific Research Applications
5beta-Cholane-3alpha,7beta,24-triol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex steroidal compounds.
Biology: Studied for its role in cellular signaling pathways and metabolic processes.
Medicine: Utilized in the development of drugs targeting liver diseases, such as steatohepatitis and type 2 diabetes.
Industry: Employed in the production of selective steroidal ligands for pharmacological research
Comparison with Similar Compounds
Similar Compounds
5beta-Cholane-3alpha,6alpha,24-triol: Another hydroxylated derivative of cholic acid with different stereochemistry.
Ursodeoxycholic acid: A bile acid used in the treatment of liver diseases, structurally similar but with different hydroxylation patterns.
Uniqueness
5beta-Cholane-3alpha,7beta,24-triol is unique due to its specific hydroxylation pattern, which imparts distinct pharmacological properties. Its ability to selectively interact with GP-BAR1 makes it a valuable compound for developing targeted therapies for metabolic disorders .
Properties
IUPAC Name |
(3R,5S,7S,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O3/c1-15(5-4-12-25)18-6-7-19-22-20(9-11-24(18,19)3)23(2)10-8-17(26)13-16(23)14-21(22)27/h15-22,25-27H,4-14H2,1-3H3/t15-,16+,17-,18-,19+,20+,21+,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGALQDLKWWSXMK-ULQOMZCQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130593-75-8 | |
| Record name | (3alpha,5beta,7beta)-Cholane-3,7,24-triol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130593758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3.ALPHA.,5.BETA.,7.BETA.)-CHOLANE-3,7,24-TRIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49AM7E73PT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B49363.png)


![N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea](/img/structure/B49371.png)
![4-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B49377.png)

![3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine;hydrochloride](/img/structure/B49380.png)



![Benz[a]anthracene-d12](/img/structure/B49388.png)

